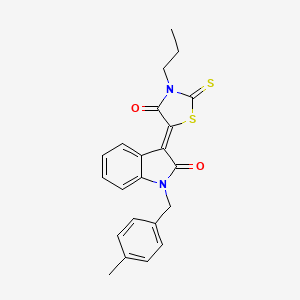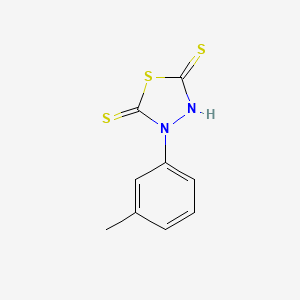
Adenylyl cyclase-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
WAY-621302的合成涉及2,6-二氨基-4-氯嘧啶化合物的制备 . 合成路线通常包括以下步骤:
核心结构的形成: WAY-621302的核心结构通过一系列涉及形成噻二唑烷和二硫酮环的反应合成。
取代反应: 进行各种取代反应以将所需的官能团引入核心结构。
化学反应分析
WAY-621302经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 . 这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
WAY-621302具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
WAY-621302在其对腺苷酸环化酶的特异性抑制方面是独一无二的。类似化合物包括:
MDL-12,330A: 另一种具有不同化学结构和作用机制的腺苷酸环化酶抑制剂。
SQ 22,536: 一种通过不同的结合位点和机制抑制腺苷酸环化酶的化合物。
2’,5’-二脱氧腺苷: 一种具有独特化学结构和作用方式的腺苷酸环化酶抑制剂.
属性
IUPAC Name |
3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAAMGYKAIXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)
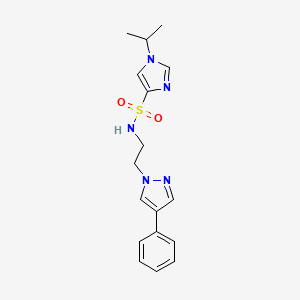
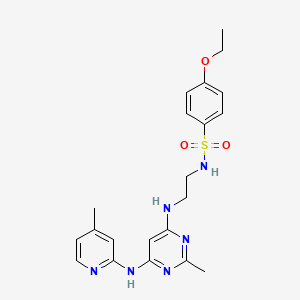
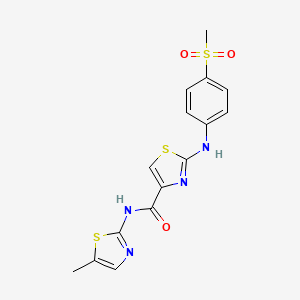
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
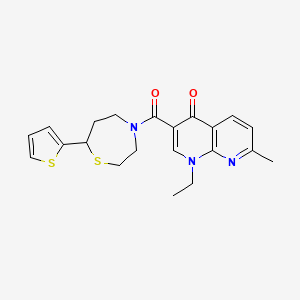
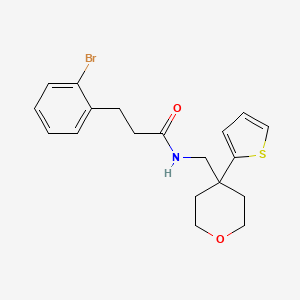

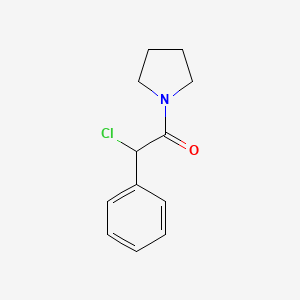

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2868850.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-10-(4-bromobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2868852.png)
